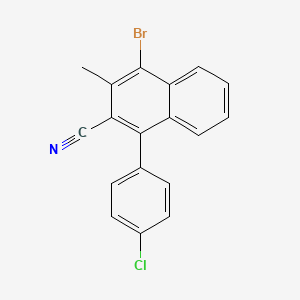
4-Bromo-1-(4-chlorophenyl)-3-methyl-2-naphthonitrile
Cat. No. B8555442
M. Wt: 356.6 g/mol
InChI Key: GRABFAWUYPIMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09102614B2
Procedure details


To a 50-50 (v/v) EtOH-toluene solution (4 mL) of 4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate (3.99 g, 7.33 mmol) in a 2-5 mL microwave vial was added 4-chlorophenylboronic acid (1.65 g, 10.55 mmol) and dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (165 mg, 0.171 mmol) and 6 mL of 2 M K2CO3. The vial was sealed, and heated thermally at 60° C. for 30 minutes. The mixture was concentrated in vacuo, redissolved in EtOAc and washed with saturated NH4Cl and brine then dried with sodium sulfate and concentrated. The residue was chromatographed on silica gel using EtOAc and hexanes to give a mixture of products. This mixture was then purified by hot filtration using neat hexanes (50 mL) to give rise to desired pure product (731 mg, 28% yield). A second crop (600 mg) was obtained by repeating the hot filtration that was contaminated with starting material. 1H-NMR: (400 MHz, MeOH-d4): δ 8.361 (d, J=8.4 Hz, 1H); 7.89-7.85 (m, 1H); 7.69-7.62 (m, 3H); 7.56-7.49 (m, 3H); 2.81 (s, 3H).
Name
4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate
Quantity
3.99 g
Type
reactant
Reaction Step One



Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
165 mg
Type
catalyst
Reaction Step One

Name
EtOH toluene
Quantity
4 mL
Type
solvent
Reaction Step One

Name
Yield
28%
Identifiers


|
REACTION_CXSMILES
|
FC(F)(S(O[C:17]1[C:26]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[C:20]([Br:27])=[CH:19][C:18]=1[C:28]#[N:29])(=O)=O)C(F)(F)C(F)(F)C(F)(F)F.[Cl:31][C:32]1[CH:37]=[CH:36][C:35](B(O)O)=[CH:34][CH:33]=1.[C:41]([O-])([O-])=O.[K+].[K+]>C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe].CCO.C1(C)C=CC=CC=1>[Br:27][C:20]1[C:21]2[C:26](=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:17]([C:35]2[CH:36]=[CH:37][C:32]([Cl:31])=[CH:33][CH:34]=2)=[C:18]([C:28]#[N:29])[C:19]=1[CH3:41] |f:2.3.4,5.6.7.8.9,10.11,^1:51,52,53,54,55,69,70,71,72,73|
|
Inputs


Step One
|
Name
|
4-bromo-2-cyanonaphthalen-1-yl perfluorobutanesulfonate
|
|
Quantity
|
3.99 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C(F)(F)F)(F)F)(F)F)(S(=O)(=O)OC1=C(C=C(C2=CC=CC=C12)Br)C#N)F
|
|
Name
|
|
|
Quantity
|
1.65 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)B(O)O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
|
|
Quantity
|
165 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
|
Name
|
EtOH toluene
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO.C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The vial was sealed
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
redissolved in EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with saturated NH4Cl and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried with sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was chromatographed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of products
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
This mixture was then purified by hot filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=C(C2=CC=CC=C12)C1=CC=C(C=C1)Cl)C#N)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 731 mg | |
| YIELD: PERCENTYIELD | 28% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
